1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-nociceptive, and anti-cancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone typically involves the reaction of 4-methylpiperazine with 2-(4-ethoxyphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-nociceptive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in biological processes . For example, it may inhibit the activity of pro-inflammatory cytokines, leading to reduced inflammation and pain .
Comparison with Similar Compounds
1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone can be compared with other piperazine derivatives, such as:
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone lies in its specific combination of functional groups, which may confer distinct properties and potential therapeutic benefits.
Properties
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-13(18)14-3-5-15(6-4-14)19-12-11-17-9-7-16(2)8-10-17;3-1(4)2(5)6/h3-6H,7-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGVWSIUAASAPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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